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molecular formula C12H12O4 B8565665 2-(Carboxymethyl)indane-2-carboxylic acid

2-(Carboxymethyl)indane-2-carboxylic acid

Cat. No. B8565665
M. Wt: 220.22 g/mol
InChI Key: RGQCNIKIYVZSSZ-UHFFFAOYSA-N
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Patent
US07947677B2

Procedure details

A solution of 2-(2-tert-butoxy-2-oxoethyl)indane-2-carboxylic acid from Step B (1.50 g, 5.43 mmol) in EtOAc (100 mL) was saturated with HCl (g) and stood at ambient temperature for 1 h, then concentrated to dryness in vacuo, to give the title compound. MS: m/z=284 (M+Na+CH3CN).
Name
2-(2-tert-butoxy-2-oxoethyl)indane-2-carboxylic acid
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:20])[CH2:7][C:8]1([C:17]([OH:19])=[O:18])[CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH2:9]1)(C)(C)C.Cl>CCOC(C)=O>[C:6]([CH2:7][C:8]1([C:17]([OH:19])=[O:18])[CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH2:9]1)([OH:20])=[O:5]

Inputs

Step One
Name
2-(2-tert-butoxy-2-oxoethyl)indane-2-carboxylic acid
Quantity
1.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(CC1(CC2=CC=CC=C2C1)C(=O)O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)(O)CC1(CC2=CC=CC=C2C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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